molecular formula C28H21N3O3S B11772316 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide

Cat. No.: B11772316
M. Wt: 479.6 g/mol
InChI Key: CRHRQMSNQQFIGP-UHFFFAOYSA-N
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Description

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide is a complex organic compound that features a unique combination of aromatic rings, nitrile, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the benzo[d][1,3]dioxole and phenyl groups. The nitrile group is then introduced through a cyanation reaction. The final step involves the formation of the thioamide linkage under specific conditions, such as the use of thionyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylpropanamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C28H21N3O3S/c1-18(27(32)30-21-10-6-3-7-11-21)35-28-23(16-29)22(15-24(31-28)19-8-4-2-5-9-19)20-12-13-25-26(14-20)34-17-33-25/h2-15,18H,17H2,1H3,(H,30,32)

InChI Key

CRHRQMSNQQFIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C#N

Origin of Product

United States

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